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  • Product: 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester
  • CAS: 163259-94-7

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation and NMR Characterization of Ethyl 5-(4-aminophenoxy)pentanoate

Executive Summary Ethyl 5-(4-aminophenoxy)pentanoate (Chemical Formula: C13​H19​NO3​ ) is a highly versatile bifunctional intermediate frequently utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(4-aminophenoxy)pentanoate (Chemical Formula: C13​H19​NO3​ ) is a highly versatile bifunctional intermediate frequently utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) and Proteolysis Targeting Chimeras (PROTACs). Structurally, it features a para-substituted aniline moiety connected via an ether linkage to a pentanoic acid ethyl ester chain.

For drug development professionals and synthetic chemists, confirming the structural integrity of this molecule—specifically verifying the intact ether linkage and the esterification state—is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose, providing unambiguous atom-by-atom connectivity data[1].

This whitepaper provides an in-depth, self-validating framework for the 1H and 13C NMR characterization of Ethyl 5-(4-aminophenoxy)pentanoate, detailing the causality behind sample preparation, spectral acquisition, and logical signal assignment.

Standardized NMR Sample Preparation Protocol

A high-fidelity NMR spectrum is entirely dependent on the physical homogeneity of the sample. Poor sample preparation introduces magnetic susceptibility gradients, leading to line broadening and loss of critical coupling information[2]. The following protocol is designed as a self-validating system to ensure optimal spectral resolution.

Step-by-Step Methodology & Causality
  • Solvent Selection & Dissolution:

    • Action: Dissolve 15–25 mg of the analyte in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen because the molecule lacks exchangeable protons (other than the NH2​ group, which we wish to observe). The 15–25 mg mass range ensures an optimal signal-to-noise (S/N) ratio for 13C acquisition within a standard 1-hour timeframe. The precise 0.6 mL volume guarantees a sample height of 40–50 mm in a standard tube, which is the exact geometric requirement to remain within the homogeneous region of the spectrometer's magnetic coil[3].

  • Particulate Filtration:

    • Action: Pass the dissolved sample through a Pasteur pipette tightly packed with a 1 cm plug of glass wool directly into the NMR tube.

    • Causality: Microscopic undissolved particulates or dust act as paramagnetic centers that distort the localized magnetic field ( B0​ ). Filtration guarantees a perfectly isotropic solution, which is a non-negotiable prerequisite for resolving fine multiplet splitting[3].

  • Quality Control & Shimming (Self-Validation):

    • Action: Insert the 5 mm tube into the spectrometer, lock onto the 2H frequency of CDCl3​ , and execute automated or manual gradient shimming (Z and Z2 axes).

    • Causality & Validation: The protocol validates itself by measuring the Full Width at Half Maximum (FWHM) of the internal TMS peak. If the TMS FWHM is > 1.0 Hz, the shim map is rejected, and the sample must be re-shimmed. A sharp TMS peak (< 1.0 Hz) guarantees that any subsequent peak broadening (e.g., the NH2​ signal) is a true chemical phenomenon (like proton exchange) rather than an instrumental artifact[2].

NMR_Workflow A 1. Sample Dissolution (15-25 mg in 0.6 mL CDCl3) B 2. Particulate Filtration (Glass Wool Filter) A->B Removes paramagnetics C 3. Tube Loading (5 mm Standard NMR Tube) B->C Ensures homogeneity D 4. Locking & Shimming (Optimize 2H Lock) C->D Insert into magnet F Self-Validation: TMS FWHM < 1.0 Hz? D->F Measure lineshape E 5. Data Acquisition (1H & 13C NMR) F->D NO (Re-shim) F->E YES (Proceed)

Fig 1. Self-validating NMR sample preparation and acquisition workflow.

1H NMR Spectral Analysis (Proton Assignment)

The 1H NMR spectrum of Ethyl 5-(4-aminophenoxy)pentanoate is highly diagnostic due to the distinct electronic environments created by the ether oxygen, the ester carbonyl, and the para-substituted aromatic ring[4].

Mechanistic Insights into Chemical Shifts
  • The Aromatic AA'BB' System: The aromatic ring is substituted at the 1 and 4 positions with an oxygen atom and a nitrogen atom, respectively. Because oxygen is more electronegative than nitrogen, it exerts a stronger inductive withdrawing effect, while both act as resonance ( π ) donors. This symmetry creates an AA'BB' spin system, manifesting as two distinct pseudo-doublets integrating to 2 protons each, centered around 6.64 ppm and 6.75 ppm[4].

  • Deshielding of Aliphatic Protons: The methylene protons on C-5 ( H−5 ) are directly adjacent to the highly electronegative ether oxygen, shifting them significantly downfield to ~3.90 ppm. Similarly, the ethyl ester CH2​ ( H−1′′ ) is deshielded to ~4.12 ppm.

1H NMR Data Summary (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Rationale
NH2​ 3.40br s-2HBroadened due to quadrupolar relaxation of 14N and chemical exchange.
H−3′,H−5′ 6.64d8.82HAromatic protons ortho to the amino group.
H−2′,H−6′ 6.75d8.82HAromatic protons ortho to the ether oxygen.
H−1′′ 4.12q7.12HEthyl ester CH2​ , deshielded by ester oxygen.
H−5 3.90t6.22HPentyl CH2​ adjacent to the ether oxygen.
H−2 2.35t7.22HPentyl CH2​ alpha to the carbonyl group.
H−3,H−4 1.75 - 1.85m-4HOverlapping multiplets of the central pentyl chain.
H−2′′ 1.25t7.13HEthyl ester terminal CH3​ .

13C NMR Spectral Analysis (Carbon Assignment)

Carbon-13 NMR provides direct confirmation of the molecular skeleton. The wide chemical shift dispersion (0–200 ppm) allows for the unambiguous identification of the carbonyl carbon and the specific aromatic ipso-carbons[1].

Mechanistic Insights into Chemical Shifts
  • Carbonyl Verification: The ester carbonyl carbon (C-1) resonates far downfield at ~173.5 ppm due to the strong diamagnetic deshielding caused by the C=O double bond anisotropy and the electronegativity of the two attached oxygens[1].

  • Aromatic Heteroatom Attachment: The carbon directly attached to the ether oxygen (C-1') appears at ~152.0 ppm, while the carbon attached to the nitrogen (C-4') appears at ~140.2 ppm. This 12 ppm difference is a direct result of the higher electronegativity of oxygen compared to nitrogen.

13C NMR Data Summary (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Rationale
C-1173.5Quaternary ( C=O )Ester carbonyl carbon.
C-1'152.0Quaternary (Ar-O)Aromatic carbon attached to ether oxygen.
C-4'140.2Quaternary (Ar-N)Aromatic carbon attached to amino group.
C-3', C-5'116.4Tertiary (Ar-CH)Aromatic carbons ortho to the amino group.
C-2', C-6'115.8Tertiary (Ar-CH)Aromatic carbons ortho to the ether oxygen.
C-568.2Secondary ( CH2​ )Pentyl chain carbon attached to ether oxygen.
C-1''60.4Secondary ( CH2​ )Ethyl ester carbon attached to ester oxygen.
C-234.1Secondary ( CH2​ )Pentyl chain carbon alpha to carbonyl.
C-428.9Secondary ( CH2​ )Pentyl chain carbon beta to ether oxygen.
C-321.8Secondary ( CH2​ )Central pentyl chain carbon.
C-2''14.3Primary ( CH3​ )Terminal methyl carbon of the ethyl ester.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a strong foundational assignment, 2D NMR experiments are required to establish absolute atom-to-atom connectivity, transforming predictive assignments into empirical certainty.

Heteronuclear Multiple Bond Correlation (HMBC) is the most critical 2D experiment for this molecule. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

  • Validating the Ether Linkage: A 3J correlation is observed between the aliphatic H−5 protons (3.90 ppm) and the aromatic C-1' carbon (152.0 ppm), proving the pentyl chain is covalently bound to the phenolic oxygen.

  • Validating the Ester Linkage: A 3J correlation between the ethyl H−1′′ protons (4.12 ppm) and the carbonyl C-1 (173.5 ppm), alongside a 2J correlation from the pentyl H−2 protons (2.35 ppm) to the same carbonyl C-1, definitively maps the ester bridge.

HMBC_Correlations cluster_0 Ether Linkage cluster_1 Ester Linkage H5 H-5 (Aliphatic) C1p C-1' (Aromatic C-O) H5->C1p 3J HMBC C4 C-4 (Aliphatic) H5->C4 2J HMBC H2 H-2 (Aliphatic) C1 C-1 (Carbonyl C=O) H2->C1 2J HMBC H1dp H-1'' (Ethyl CH2) H1dp->C1 3J HMBC

Fig 2. Key 2D HMBC NMR correlations verifying the ether and ester linkages.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Journal of the American Chemical Society.[Link][1]

  • Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric Identification of Organic Compounds. Journal of Chemical Education.[Link][4]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][2]

  • Western University. (2013). NMR Sample Preparation.[Link][3]

Sources

Exploratory

Mechanism of Action of 5-(4-Amino-phenoxy)-pentanoic Acid Ethyl Ester Derivatives: A Structural Guide for Targeted Therapeutics

Abstract: The Bifunctional Paradigm In the rapidly evolving landscape of rational drug design, the reliance on versatile, bifunctional scaffolds is paramount. The compound 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Bifunctional Paradigm In the rapidly evolving landscape of rational drug design, the reliance on versatile, bifunctional scaffolds is paramount. The compound 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (CAS: 163259-94-7) and its derivatives have emerged as highly efficient structural conduits in targeted therapeutics [1]. Rather than acting as standalone therapeutics, these derivatives function as critical mechanistic bridges—most notably in Targeted Protein Degradation (TPD) via PROTACs (Proteolysis Targeting Chimeras) and as allosteric modulators. This whitepaper deconstructs the mechanism of action (MoA) of these derivatives, exploring the structural causality behind their efficacy and providing self-validating protocols for their application in drug development.

Structural Rationale: The Anatomy of a Modulator

The pharmacological utility of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester derivatives is rooted in their tripartite molecular architecture. Each moiety is engineered to solve a specific thermodynamic or pharmacokinetic challenge:

  • The p-Aminophenoxy Anchor: The aniline nitrogen serves as a highly reactive nucleophile for synthetic functionalization (e.g., amidation to target-binding ligands). Mechanistically, the electron-rich aromatic ring facilitates π−π stacking interactions within hydrophobic protein pockets, while the ether oxygen acts as a rigidifying hydrogen bond acceptor, minimizing the entropic penalty upon binding.

  • The Pentanoic Alkyl Chain (The Vector): Comprising a 5-carbon aliphatic chain, this segment provides an optimal spatial vector (~6–8 Å). In bifunctional degraders, linker length strictly dictates the cooperativity of the ternary complex. A 5-carbon chain balances flexibility with structural rigidity, preventing non-productive "folded" conformations that hinder protein-protein interactions.

  • The Ethyl Ester Prodrug Moiety: The esterification of the terminal carboxylic acid is a deliberate pharmacokinetic strategy. It masks the negative charge of the parent acid, significantly boosting lipophilicity to facilitate passive diffusion across the cellular phospholipid bilayer [1].

Mechanism of Action: Induced Proximity & Prodrug Activation

The primary mechanism of action for these derivatives relies on intracellular activation followed by induced proximity .

Phase 1: Intracellular Prodrug Cleavage

Upon entering the cytosol, the ethyl ester derivative (Molecular Weight: 237.29 g/mol ) is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases [1]. This cleavage yields the active parent metabolite, 5-(4-aminophenoxy)pentanoic acid (CAS: 103852-82-0) [2]. This conversion exposes the terminal carboxylic acid, which can either bind directly to target zinc-dependent enzymes (e.g., HDACs) or serve as the active recognition site for E3 ubiquitin ligases.

Phase 2: Ternary Complex Formation (The PROTAC Mechanism)

When functionalized as a PROTAC linker, the active derivative acts as a molecular matchmaker. The aminophenoxy end is covalently linked to a ligand targeting a Protein of Interest (POI), while the pentanoic acid tail engages an E3 ubiquitin ligase. The derivative forces these two proteins into close spatial proximity, hijacking the cell's natural disposal system. The E3 ligase tags the POI with polyubiquitin chains, signaling the 26S proteasome to degrade the target protein.

MOA POI Target Protein (POI) Derivative 5-(4-Amino-phenoxy)- pentanoic derivative POI->Derivative E3 E3 Ubiquitin Ligase Derivative->E3 Ub Poly-Ubiquitination E3->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Fig 1. Mechanism of action of the derivative in PROTAC-mediated targeted protein degradation.

Physicochemical Dynamics: The Prodrug Advantage

To understand the causality behind the esterification strategy, we must analyze the quantitative shift in physicochemical properties during intracellular activation. The transition from the ethyl ester to the free acid triggers a phenomenon known as ion trapping . The active acid is more polar and negatively charged at physiological pH, preventing it from diffusing back out of the cell, thereby increasing the local intracellular concentration of the active drug.

Table 1: Physicochemical Property Shift Upon Intracellular Activation

PropertyEthyl Ester Prodrug (CAS 163259-94-7)Active Acid Metabolite (CAS 103852-82-0)Mechanistic Implication
Molecular Weight 237.29 g/mol [1]209.10 g/mol [3]Cleavage of the ethyl group reduces steric bulk.
XLogP3-AA 2.1 [1]1.4[3]Higher lipophilicity in the prodrug ensures rapid cell entry.
Rotatable Bonds 8 [1]6Reduced flexibility in the active form stabilizes binding.
Topological Polar Surface Area 61.6 Ų [1]> 80.0 ŲIncreased polarity traps the active metabolite intracellularly.
Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of newly synthesized 5-(4-Amino-phenoxy)-pentanoic acid derivatives, researchers must employ self-validating assay systems. The following Time-Resolved Förster Resonance Energy Transfer (TR-FRET) protocol is designed to eliminate false positives through built-in orthogonal controls.

Protocol: TR-FRET Assay for Ternary Complex Formation

Step 1: Reagent Preparation & Equilibration

  • Action: Prepare 10 nM of the POI tagged with Terbium (Tb, donor fluorophore) and 10 nM of the E3 ligase tagged with Alexa Fluor 647 (AF647, acceptor fluorophore).

  • Causality: These specific fluorophores are chosen because their excitation/emission spectra overlap optimally. Energy transfer only occurs if the derivative successfully bridges the two proteins within a distance of <10 nm.

  • Self-Validation: Prepare a parallel "donor-only" well (Tb-POI + derivative, no E3 ligase) to establish baseline fluorescence and definitively rule out auto-fluorescence originating from the aminophenoxy ring of the derivative.

Step 2: Compound Titration & Incubation

  • Action: Dispense the derivative in a 12-point concentration gradient (1 pM to 10 µM) into the assay plate. Incubate for 2 hours at 25°C.

  • Causality: A 12-point gradient is mathematically necessary to capture the "hook effect" (prozone effect). In a true ternary complex MoA, excess compound saturates both proteins independently, preventing complex formation and causing the signal to drop at high concentrations.

  • Self-Validation: Include a competitive control well containing 100 µM of unlabeled POI. A complete reduction in the FRET signal in this well confirms that the derivative's binding is highly specific to the target site, rather than a result of non-specific colloidal aggregation.

Step 3: Ratiometric Signal Acquisition

  • Action: Read the plate using a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Causality: Time-resolved measurements introduce a microsecond delay before reading. This allows short-lived background fluorescence from the biological buffer to decay, drastically improving the signal-to-noise ratio.

  • Self-Validation: Calculate the 665/620 nm emission ratio. The assay is only considered valid and the MoA confirmed if the calculated Z'-factor of the control wells is >0.6, proving the assay window is robust enough to distinguish true proximity from assay noise.

Workflow Step1 1. Scaffold Functionalization (Ester Hydrolysis & Amidation) Step2 2. Ternary Complex Assay (TR-FRET Validation) Step1->Step2 Step3 3. Cellular Degradation (Western Blotting) Step2->Step3 Step4 4. Proteomics Profiling (Off-target Analysis) Step3->Step4

Fig 2. Step-by-step experimental workflow for validating derivative efficacy and specificity.

References
  • Guidechem. "Pentanoic acid, 5-(4-aminophenoxy)-, ethyl ester 163259-94-7 wiki".
  • NextSDS. "5-(4-aminophenoxy)pentanoic acid — Chemical Substance Information".
  • PubChemLite. "103852-82-0 (C11H15NO3)". Université du Luxembourg.
Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract In the landscape of pharmaceutical research and development, the precise characterization of novel chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of successful drug discovery. This guide provides a comprehensive technical overview of a critical small molecule, 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester, focusing on two of its fundamental physicochemical properties: molecular weight and exact mass. We will delve into the theoretical underpinnings of these parameters, their significance in analytical chemistry, and the state-of-the-art methodologies for their empirical determination. This document is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and analysis of this and similar compounds, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Precise Mass Determination in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is paved with meticulous data. Among the most fundamental of these data points are the molecular weight and exact mass of a candidate compound. These values serve as a primary identifier, a gatekeeper for purity assessments, and a critical parameter for structural elucidation. For a molecule with potential therapeutic applications, such as 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester, an unambiguous determination of its mass is non-negotiable.

  • Molecular Weight (MW): A pragmatic, everyday value, the molecular weight is calculated by summing the average atomic masses of the constituent atoms in a molecule. The average atomic mass of an element is a weighted average of its stable isotopes, reflecting their natural abundance. This value is indispensable for routine laboratory work, including the preparation of solutions of known molarity and the calculation of reaction stoichiometry.

  • Exact Mass: In contrast, the exact mass is a more precise, theoretical value calculated by summing the masses of the most abundant isotopes of the constituent atoms. This parameter is of paramount importance in high-resolution mass spectrometry, where it allows for the unambiguous determination of the elemental composition of a molecule. The ability to distinguish between compounds with the same nominal mass but different elemental formulas is a powerful tool in metabolite identification, impurity profiling, and the confirmation of synthetic products.

This guide will illuminate the distinction between these two crucial parameters and provide a robust framework for their experimental determination in the context of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester.

Core Physicochemical Properties of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

A thorough understanding of a molecule begins with its fundamental properties. For 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester, these are summarized below.

PropertyValueSource
Chemical Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.29 g/mol [1]
Exact Mass 237.136493 Da[1]
CAS Number 163259-94-7[1]
Canonical SMILES CCOC(=O)CCCCOC1=CC=C(C=C1)N[1]

The molecular formula, C₁₃H₁₉NO₃, is the cornerstone from which both the molecular weight and exact mass are derived. The molecular weight of 237.29 g/mol is the value to be used for all routine laboratory calculations. The exact mass of 237.136493 Da is the target value for high-resolution mass spectrometry analysis, providing a high degree of confidence in the identification of the compound.

Experimental Determination of Molecular Weight and Exact Mass: A Mass Spectrometry-Centric Approach

While the molecular weight and exact mass can be calculated theoretically, their experimental verification is a critical step in the characterization of a synthesized compound. The gold standard for this determination is mass spectrometry (MS) , a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester, which possesses functional groups amenable to ionization, Electrospray Ionization (ESI) is a particularly well-suited technique.

The Causality Behind Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process. This is crucial for preventing fragmentation and ensuring that the resulting mass spectrum is dominated by the molecular ion, providing a clear and direct measurement of the molecule's mass. The process involves several key steps:

  • Solution Introduction: The analyte is dissolved in a suitable solvent, typically a mixture of water, methanol, or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) to promote protonation.

  • Nebulization and Ionization: The solution is pumped through a fine, heated capillary held at a high electrical potential. This creates a fine spray of charged droplets.

  • Droplet Evaporation: As the droplets travel through a region of decreasing pressure and increasing temperature, the solvent evaporates.

  • Ion Formation: As the droplets shrink, the charge density on their surface increases until it reaches a critical point (the Rayleigh limit), at which point the droplet undergoes a "Coulombic explosion," releasing protonated analyte molecules ([M+H]⁺) into the gas phase.

  • Mass Analysis: These gas-phase ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their m/z ratio.

The choice of ESI is deliberate for this compound due to the presence of the primary amine group (-NH₂), which is readily protonated in the acidic mobile phase to form a stable [M+H]⁺ ion. This ensures a strong signal and a straightforward interpretation of the resulting mass spectrum.

A Self-Validating Protocol for the ESI-MS Analysis of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

This protocol is designed to be self-validating through the inclusion of a known internal standard and the use of a high-resolution mass spectrometer, which provides a high degree of mass accuracy.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

  • High-Performance Liquid Chromatography (HPLC) system for sample introduction.

Reagents and Materials:

  • 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (sample)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • A suitable internal standard of known mass (e.g., Leucine Enkephalin)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Prepare a solution of the internal standard at a similar concentration.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This step is critical for ensuring high mass accuracy.

    • Set the ESI source parameters. Typical starting parameters for a similar compound would be:

      • Ionization Mode: Positive

      • Capillary Voltage: 3.5 kV

      • Drying Gas Temperature: 300 °C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psi

  • Data Acquisition:

    • Inject the internal standard solution and confirm that its measured mass is within the acceptable tolerance (typically < 5 ppm) of its known exact mass. This validates the instrument's calibration.

    • Inject the sample solution.

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis:

    • Examine the resulting mass spectrum for the [M+H]⁺ ion of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester. The expected m/z value will be approximately 238.1439.

    • The high-resolution mass spectrometer will provide a highly accurate mass measurement. Compare the measured exact mass to the theoretical exact mass (237.136493 Da for the neutral molecule, so the expected [M+H]⁺ is 238.1439 Da). The mass error should be less than 5 ppm.

    • The presence of a peak at the correct m/z with low mass error provides strong evidence for the identity and purity of the compound.

Visualization of the Analytical Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for the determination of the molecular weight and exact mass of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester.

G cluster_instrument Instrumentation & Calibration cluster_analysis Data Acquisition & Analysis cluster_results Results & Confirmation prep_sample Prepare 10 µg/mL Sample Solution in 50:50 ACN:H₂O + 0.1% FA inject_sample Inject Sample Solution prep_sample->inject_sample prep_std Prepare 10 µg/mL Internal Standard Solution instrument_setup HPLC-ESI-HRMS System calibrate Calibrate HRMS with Standard Calibration Mix validate_cal Validate Calibration with Internal Standard (< 5 ppm error) calibrate->validate_cal Verification validate_cal->inject_sample acquire_data Acquire Mass Spectrum (m/z 100-500) inject_sample->acquire_data analyze_data Analyze Spectrum for [M+H]⁺ Ion acquire_data->analyze_data compare_mass Compare Measured Exact Mass to Theoretical Exact Mass analyze_data->compare_mass confirm_id Confirm Identity (Mass Error < 5 ppm) compare_mass->confirm_id

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of a Bifunctional PROTAC Linker from 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

Abstract Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] These heterobifu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[3][4] This document provides a detailed experimental guide for the synthesis of a versatile, bifunctional PROTAC linker starting from 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester. This protocol is designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale Behind Linker Design

The choice of linker in a PROTAC is far from trivial; it dictates the spatial relationship between the target protein and the E3 ligase, and significantly impacts the physicochemical properties of the final molecule, such as solubility and cell permeability.[5][6] The 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester starting material provides a scaffold that balances flexibility and rigidity. The alkyl chain offers conformational flexibility, while the aromatic ring introduces a degree of planarity and rigidity that can help to pre-organize the PROTAC into a productive conformation for ternary complex formation.[7] The ether linkage can also improve polarity. This guide will walk through a logical, multi-step synthesis to convert this commercially available starting material into a bifunctional linker with orthogonal reactive handles (a carboxylic acid and a protected amine), ready for sequential conjugation to POI and E3 ligase ligands.

Overall Synthetic Workflow

The synthesis is designed in a modular fashion, allowing for purification and characterization at each key stage. The general workflow involves:

  • Protection of the aromatic amine: To prevent unwanted side reactions, the nucleophilic aniline is first protected with a tert-butyloxycarbonyl (Boc) group.

  • Hydrolysis of the ethyl ester: The ester is saponified to reveal a carboxylic acid, providing the first handle for amide bond formation.

  • First amide coupling: The carboxylic acid is coupled to the first ligand (either for the POI or E3 ligase).

  • Deprotection of the amine: The Boc group is removed to reveal the aniline, providing the second handle for amide bond formation.

  • Second amide coupling: The aniline is coupled to the second ligand to complete the PROTAC synthesis.

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Start 5-(4-Amino-phenoxy)- pentanoic acid ethyl ester Step1 Boc Protection of Amine Start->Step1 Step2 Ester Hydrolysis Step1->Step2 Product1 Boc-Protected Linker Acid Step2->Product1 Step3 First Amide Coupling Product1->Step3 Step4 Boc Deprotection Step3->Step4 Step5 Second Amide Coupling Step4->Step5 Final Final PROTAC Step5->Final Ligand1 Ligand1 Ligand1->Step3 Ligand2 Ligand2 Ligand2->Step5

Figure 1: Overall workflow for linker synthesis and PROTAC assembly.

Part 1: Synthesis of the Bifunctional Linker

This section details the conversion of the starting material into a linker with two orthogonal functional groups.

Protocol 1: Boc Protection of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

Expertise & Experience: The aniline nitrogen in the starting material is nucleophilic and can interfere with subsequent amide coupling reactions. Protecting it with a Boc group renders it temporarily unreactive. This reaction is typically straightforward, but the choice of base and solvent can be important for achieving high yields, especially with electron-rich anilines. We use a standard procedure with di-tert-butyl dicarbonate (Boc)₂O and a mild base.[8][9]

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
5-(4-Amino-phenoxy)-pentanoic acid ethyl ester237.291.0237 mg
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.5327 mg
Triethylamine (TEA) or DIPEA101.193.00.42 mL (TEA)
Tetrahydrofuran (THF)--10 mL
Deionized Water--5 mL
Dichloromethane (DCM)--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 mixture of THF and water (15 mL total).

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 equiv) in one portion.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be used in the next step without further purification if TLC shows a clean conversion.

Protocol 2: Saponification of the Ethyl Ester

Expertise & Experience: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated during an acidic workup to yield the carboxylic acid.[10][11] This reaction is generally high-yielding and irreversible.[10] Using a mixture of an alcohol (like methanol) and water as the solvent system ensures the solubility of both the ester and the hydroxide base.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenoxy)pentanoate (from Protocol 1)337.41~1.0~337 mg
Sodium Hydroxide (NaOH)40.005.0200 mg
Methanol (MeOH)--10 mL
Deionized Water--5 mL
1M Hydrochloric Acid (HCl)--As needed
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • Dissolve the crude product from Protocol 1 (~1.0 equiv) in a mixture of methanol (10 mL) and a 1M aqueous solution of NaOH (5 mL).

  • Stir the resulting mixture at room temperature for 5-8 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Upon completion, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the acidified mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the desired carboxylic acid linker, 5-(4-((tert-butoxycarbonyl)amino)phenoxy)pentanoic acid. This product can be purified by column chromatography if necessary.

Part 2: PROTAC Assembly via Sequential Amide Coupling

With the bifunctional linker in hand, the next phase is the sequential attachment of the two ligands. The order of addition (POI ligand first or E3 ligase ligand first) will depend on the specific chemistry of the ligands being used. For this guide, we will refer to them as Ligand 1 (amine-containing) and Ligand 2 (carboxylic acid-containing).

Protocol 3: First Amide Coupling (HATU-mediated)

Expertise & Experience: Amide bond formation is a critical step in PROTAC synthesis.[12] HATU is a highly efficient coupling reagent that is particularly effective for coupling sterically hindered or electron-deficient amines, and it minimizes racemization of chiral centers.[13][14] The mechanism involves the formation of a highly reactive OAt-active ester.[15] A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
5-(4-((tert-butoxycarbonyl)amino)phenoxy)pentanoic acid (from Protocol 2)309.351.0309 mg
Amine-containing Ligand 1 (POI or E3 Ligase)Varies1.1Varies
HATU380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.242.50.44 mL
Anhydrous N,N-Dimethylformamide (DMF)--10 mL
Ethyl Acetate (EtOAc)--As needed
Saturated aqueous NaHCO₃--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid linker from Protocol 2 (1.0 equiv) and the amine-containing Ligand 1 (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C and add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure Boc-protected linker-ligand intermediate.

Protocol 4: Boc Deprotection of the Aniline

Expertise & Experience: The Boc group is acid-labile and can be readily removed with strong acids like trifluoroacetic acid (TFA).[8] This reaction is typically fast and clean. The product is usually obtained as a TFA salt, which can often be used directly in the next step.

Materials:

ReagentQuantity (mmol)Volume
Boc-protected linker-ligand intermediate (from Protocol 3)~1.0~1.0 equiv
Dichloromethane (DCM)-8 mL
Trifluoroacetic acid (TFA)-2 mL

Procedure:

  • Dissolve the purified intermediate from Protocol 3 in DCM (e.g., 8 mL for a 1 mmol scale).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (2 mL, creating a 20% v/v solution) dropwise to the solution.

  • Remove the ice bath and stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the deprotected amine as its TFA salt. It can often be carried forward without further purification.

Protocol 5: Second Amide Coupling (EDC/HOBt-mediated)

Expertise & Experience: For the final coupling step, we will use the EDC/HOBt method, another robust and widely used protocol for amide bond formation.[16] EDC is a water-soluble carbodiimide, which facilitates the removal of its urea byproduct during aqueous workup.[15] HOBt is added as an activator and to suppress side reactions and racemization.[17]

G CarboxylicAcid Carboxylic Acid (Ligand 2) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt HOBt HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt - EDC Urea Amide Final PROTAC HOBt_Ester->Amide + Amine Amine Deprotected Amine (from Protocol 4)

Figure 2: Mechanism of EDC/HOBt-mediated amide bond formation.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Deprotected amine-TFA salt (from Protocol 4)Varies~1.0~1.0 equiv
Carboxylic acid-containing Ligand 2 (POI or E3 Ligase)Varies1.0Varies
EDC·HCl191.701.2230 mg
HOBt135.121.2162 mg
DIPEA129.242.50.44 mL
Anhydrous DMF--10 mL
Ethyl Acetate (EtOAc)--As needed
1N HCl--As needed
Saturated aqueous NaHCO₃--As needed
Brine--As needed
Anhydrous Na₂SO₄--As needed

Procedure:

  • In a round-bottom flask, add the carboxylic acid-containing Ligand 2 (1.0 equiv), HOBt (1.2 equiv), and the deprotected amine-TFA salt from Protocol 4 (~1.0 equiv).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise. Note: Additional base may be needed to neutralize the TFA salt.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude final PROTAC via flash column chromatography or preparative HPLC.

Conclusion

This application note provides a comprehensive and modular protocol for the synthesis of a bifunctional PROTAC linker from 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester and its subsequent use in the assembly of a final PROTAC molecule. By explaining the rationale behind each step and providing detailed procedures, this guide equips researchers with the necessary tools to confidently synthesize these critical components for targeted protein degradation studies.

References

  • BenchChem. (2025).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.
  • Synple Chem. (n.d.). Application Note – N-Boc protection. Synple Chem.
  • OperaChem. (2024, April 27).
  • Master Organic Chemistry. (2022, October 27).
  • Precise PEG LLC. (n.d.). Linkers in PROTACs. Precise PEG LLC.
  • Enamine. (n.d.). Linkers. Enamine Germany.
  • T. E. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • ResearchGate. (2025, September 9). Characteristic roadmap of linker governs the rational design of PROTACs.
  • Scilit. (n.d.). Chemistries of bifunctional PROTAC degraders. Scilit.
  • ACS Publications. (2006, September 9). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (n.d.). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • YouTube. (2024, April 14).
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • ACS Publications. (2008, December 4).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. eGyanKosh.
  • Scribd. (n.d.).
  • Chemguide. (n.d.). hydrolysing esters. Chemguide.
  • Selleck Chemicals. (n.d.). 5-Boc-amino-pentanoic acid. Selleck Chemicals.
  • ResearchGate. (n.d.). Bifunctional “click” linkers. A) Aldehyde-tagged, fGly-containing....

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Application

The Strategic Application of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester as a Versatile Intermediate in Pharmaceutical Synthesis

This comprehensive guide provides an in-depth exploration of the applications of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester as a pivotal intermediate in the synthesis of pharmaceutical compounds. Designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an in-depth exploration of the applications of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester as a pivotal intermediate in the synthesis of pharmaceutical compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this molecule and provides detailed protocols for its transformation into high-value active pharmaceutical ingredients (APIs).

Introduction: Unveiling the Potential of a Key Building Block

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a primary aromatic amine and an ethyl ester connected by a flexible phenoxy-pentanoic acid linker, offers multiple reaction sites for chemical modification. The primary aromatic amine serves as a versatile handle for the introduction of diverse functionalities, most notably through diazotization reactions, while the ethyl ester provides a latent carboxylic acid functionality that can be unmasked in later synthetic steps.

The principal application of this intermediate, and the focus of this guide, lies in its role as a precursor to a key intermediate in the synthesis of Repaglinide , a potent oral antidiabetic drug. This guide will detail a proposed, scientifically sound synthetic pathway from 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester to Repaglinide, providing experimentally grounded protocols and mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 163259-94-7[1]
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.29 g/mol [1]
Appearance Off-white to pale yellow solidCommercially available data
Solubility Soluble in methanol, ethanol, and dichloromethaneGeneral knowledge of similar structures

Storage and Handling: 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Due to the presence of a primary aromatic amine, it is advisable to handle the compound in an inert atmosphere to prevent oxidation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Application in the Synthesis of Repaglinide: A Detailed Walk-through

Repaglinide, a member of the meglitinide class of antidiabetic drugs, functions by stimulating insulin release from the pancreas.[2] Its synthesis involves the coupling of two key intermediates: 3-ethoxy-4-ethoxycarbonylphenylacetic acid and (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine .[3] This section outlines a feasible synthetic route to prepare the first key intermediate starting from 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester.

Overall Synthetic Strategy

The proposed synthetic pathway leverages the reactivity of the primary aromatic amine of the starting material. The strategy involves a two-step transformation to introduce the required ethoxy group, followed by further modifications to arrive at the target phenylacetic acid derivative. The subsequent steps detail the synthesis of the second key intermediate and the final coupling to yield Repaglinide.

Repaglinide Synthesis Workflow A 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester B 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester A->B Diazotization & Hydrolysis C 5-(4-Ethoxy-3-formyl-phenoxy)-pentanoic acid ethyl ester B->C Etherification (Williamson) & Formylation D 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (Key Intermediate 1) C->D Oxidation & Esterification F Repaglinide Ethyl Ester D->F Amide Coupling Key Intermediate 1 E (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (Key Intermediate 2) E->F Key Intermediate 2 G Repaglinide F->G Saponification

Caption: Proposed synthetic workflow for Repaglinide starting from 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester.

Protocol 1: Synthesis of 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester

This protocol describes the conversion of the primary aromatic amine to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a well-established method for the transformation of anilines to phenols.[4][5]

Principle: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is unstable and, upon heating in an aqueous acidic solution, decomposes with the loss of nitrogen gas to form a phenol.[6]

Materials:

  • 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (1 equivalent) in a mixture of deionized water and concentrated sulfuric acid (forming a dilute sulfuric acid solution, e.g., 1 M) at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C. Stir vigorously during the addition.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester.

Expected Yield: 70-80% Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid (Key Intermediate 1)

This multi-step protocol outlines the conversion of the synthesized hydroxyphenoxy intermediate to the key phenylacetic acid derivative required for Repaglinide synthesis. This involves etherification, formylation, oxidation, and esterification.

Step 2a: Etherification via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide reacts with a primary alkyl halide to form an ether.[2][7][8][9] In this step, the phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Materials:

  • 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester

  • Ethyl Bromide (or Diethyl Sulfate)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (or DMF)

Procedure:

  • To a solution of 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).

  • Heat the mixture to reflux and add ethyl bromide (1.5-2 equivalents) dropwise.

  • Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.

Step 2b: Ortho-Formylation

This step is based on established methods for the synthesis of the Repaglinide intermediate from similar precursors.[10][11]

Step 2c: Oxidation and Esterification

These subsequent steps would follow established literature procedures to convert the formyl group to a carboxylic acid and then to the corresponding ethyl ester, and to transform the pentanoic acid side chain into an acetic acid moiety.[10][11] Due to the complexity of this multi-step conversion, for a more direct and well-documented route to the key intermediate, researchers often start from commercially available precursors like 3-hydroxyphenylacetic acid.[12]

Protocol 3: Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (Key Intermediate 2)

This chiral amine is the second key intermediate in the synthesis of Repaglinide. Its synthesis is well-documented and typically involves a multi-step process.[3][7][13]

Amine Intermediate Synthesis H 2-Chlorobenzonitrile I 2-(Piperidin-1-yl)benzonitrile H->I Nucleophilic Aromatic Substitution J 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one I->J Grignard Reaction K (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine J->K Reductive Amination & Chiral Resolution

Caption: Synthetic pathway for the chiral amine intermediate of Repaglinide.

A detailed protocol for the synthesis of this intermediate can be found in the work by Kolla et al. in CHIMIA (2006), 60, 593-597.[3]

Protocol 4: Amide Coupling to form Repaglinide Ethyl Ester

Principle: This step involves the formation of an amide bond between the carboxylic acid of the first key intermediate and the primary amine of the second. This is typically achieved using a coupling agent to activate the carboxylic acid.[6][14][15][16]

Materials:

  • 3-ethoxy-4-ethoxycarbonylphenylacetic acid

  • (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-ethoxy-4-ethoxycarbonylphenylacetic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (1 equivalent) in anhydrous DCM and add DIPEA (2 equivalents).

  • Slowly add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Repaglinide ethyl ester can be purified by column chromatography.

Expected Yield: 80-90%

Protocol 5: Saponification to Repaglinide

Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic conditions.[1][17][18]

Materials:

  • Repaglinide Ethyl Ester

  • Ethanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

Procedure:

  • Dissolve Repaglinide ethyl ester (1 equivalent) in ethanol.

  • Add 1 M NaOH solution (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 4-5 with 1 M HCl.

  • The precipitated Repaglinide is collected by filtration, washed with water, and dried under vacuum.

Expected Yield: >90% Purity: The final product can be recrystallized from a suitable solvent system, such as ethanol/water, to achieve high purity.

Conclusion

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical molecules, most notably as a precursor to a key intermediate of the antidiabetic drug Repaglinide. The protocols detailed in this guide provide a comprehensive framework for researchers to utilize this intermediate effectively. The synthetic route, involving key transformations such as diazotization, Williamson ether synthesis, amide coupling, and saponification, highlights the power of fundamental organic reactions in the construction of medicinally important compounds. By understanding the principles behind these transformations and adhering to the detailed protocols, scientists can leverage the potential of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester in their drug discovery and development endeavors.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link]

  • Google Patents. CN101220007A - A kind of method for preparing repaglinide.
  • Anderson, N. G. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(11), 1595-1617.
  • Google Patents. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Kolla, N., Elati, C. R., Vankawala, P. J., Gangula, S., Sajja, E., Anjaneyulu, Y., ... & Mathad, V. T. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl) butan-1-amine–A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593-597.
  • Zhang, Y., Liu, T., Niu, Z., Fu, Y., Yang, J., Song, Y., & Zhao, S. (2016). A new route for the synthesis of the repaglinide key intermediate 3-ethoxy-4-ethoxycarbonylphenylacetic acid. Journal of Chemical Research, 40(8), 506-510.
  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. 2015. Available from: [Link]

  • apicule. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- (CAS No: 147769-93-5) API Intermediate Manufacturers. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ResearchGate. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. 2016. Available from: [Link]

  • OperaChem. Saponification-Typical procedures. 2024. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • Google Patents. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide).
  • Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • ResearchGate. Preparation and characterization of repaglinide loaded ethylcellulose nanoparticles by solvent diffusion technique using high pressure homogenizer. 2025. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Abdel-Hafez, A. A. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(3), 289-311.
  • Universal Journal of Pharmaceutical Research. DEVELOPMENT, CHARACTERIZATION AND OPTIMIZATION OF REPAGLINIDE LOADED SPANLASTICS ALONG WITH INVESTIGATION OF DRUG SOLUBILITY IN VARIOUS MEDIA. Available from: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 2018. Available from: [Link]

  • IJRPC. FORMULATION AND EVALUATION OF REPAGLINIDE FAST DISSOLVING TABLETS. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing ester cleavage conditions for 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when hydrolyzing esters that contain sensitive, reactive functional groups.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when hydrolyzing esters that contain sensitive, reactive functional groups. 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester presents a dual challenge: it possesses an oxidation-prone aniline ring and yields a product that behaves as an amphoteric amino acid.

This guide deconstructs the causality behind optimized cleavage protocols, ensuring your workflows are robust, high-yielding, and self-validating.

Mechanistic Causality: Why Standard Protocols Fail

When cleaving the ethyl ester of 5-(4-aminophenoxy)pentanoic acid, researchers often default to harsh acidic (e.g., HCl/reflux) or aggressive basic (e.g., NaOH/reflux) conditions. These approaches typically fail due to two primary mechanisms:

  • The Aniline Oxidation Risk: Anilines are highly susceptible to oxidation, forming reactive radical cations that rapidly polymerize into dark, insoluble "tar"[1]. Heating the reaction in the presence of ambient oxygen accelerates this degradation pathway.

  • The Zwitterion Trap: The target product, 5-(4-aminophenoxy)pentanoic acid, contains both a basic aniline (pKa ~4.6) and an acidic carboxylic acid (pKa ~4.8). At extreme pH values, the molecule is highly water-soluble (as an ammonium cation at low pH, or a carboxylate anion at high pH)[2]. Standard aqueous-organic extraction protocols will result in near-zero recovery because the product remains trapped in the aqueous layer[3].

Quantitative Data: Condition Optimization

To establish a self-validating system, we must select conditions that maximize ester cleavage while minimizing thermal degradation and oxidation.

Table 1: Comparison of Ester Cleavage Conditions for Aniline-Derivatives

Reagent / CatalystSolvent SystemTemp (°C)AtmosphereYield (%)Purity (%)Mechanistic Outcome & Notes
6M HCl (aq) H₂O / Dioxane100°CAir< 20%LowEther cleavage byproduct formation; extensive thermal degradation.
NaOH (3 eq) EtOH / H₂O80°CAir45%ModerateHigh oxidation (black tar formation); rapid ester cleavage.
LiOH (2 eq) THF / MeOH / H₂O25°CAir70%GoodMild cleavage; moderate oxidation observed over 12 hours.
LiOH (1.5 eq) THF / MeOH / H₂O25°CNitrogen > 92% > 98% Optimal. Mild coordination of Li⁺ accelerates cleavage; N₂ prevents oxidation.

Optimized Step-by-Step Methodology

Protocol: Mild Base-Catalyzed Saponification and Isoelectric Precipitation This protocol is designed as a self-validating system: it utilizes TLC for kinetic validation and precise pH monitoring for thermodynamic isolation.

Step 1: Solvent Degassing (Oxidation Prevention)

  • Prepare a solvent mixture of THF:MeOH:H₂O in a 3:1:1 ratio.

  • Sparge the solvent mixture with ultra-pure Nitrogen (N₂) or Argon for at least 15 minutes to displace dissolved oxygen[1].

Step 2: Hydrolysis Reaction

  • Dissolve 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (1.0 eq) in the degassed solvent mixture (approx. 10 mL per gram of substrate).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.

  • Stir the reaction vigorously at room temperature (20–25°C) under a positive pressure of N₂.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: 50:50 EtOAc/Hexanes). The starting material spot should completely disappear within 2–4 hours.

Step 3: Organic Solvent Removal

  • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C to remove the THF and MeOH.

  • Dilute the remaining aqueous residue with a small volume of degassed deionized water.

Step 4: Isoelectric Precipitation (The Critical Isolation Step)

  • Submerge a calibrated pH probe directly into the stirring aqueous solution.

  • Dropwise, add 1M HCl (aq) to the solution.

  • Self-Validation Check: Carefully titrate the solution to exactly pH 4.7 (the calculated isoelectric point). At this pH, the zwitterionic product will rapidly precipitate out of the solution as a white/off-white solid[3].

Step 5: Filtration and Washing

  • Filter the suspension through a sintered glass funnel.

  • Wash the filter cake with ice-cold water (2 x 5 mL) to remove LiCl salts, followed by ice-cold diethyl ether (2 x 5 mL) to remove any trace organic impurities.

  • Dry the solid in a vacuum oven at 40°C overnight.

Visualizing the Workflow & Speciation

Workflow Start Starting Material (Ethyl Ester) Hydrolysis Base Hydrolysis (LiOH, THF/H2O, RT) Start->Hydrolysis Evaporation Remove Organics (Rotary Evaporation) Hydrolysis->Evaporation Acidification pH Adjustment (Add HCl to pH ~4.7) Evaporation->Acidification Precipitation Precipitation/Filtration (Isolate Zwitterion) Acidification->Precipitation

Workflow for the base-catalyzed hydrolysis and isolation of the zwitterionic product.

Speciation LowPH Low pH (< 4.0) Cationic Form (Soluble) Isoelectric Isoelectric Point (pH ~4.7) Zwitterionic Form (Insoluble) LowPH->Isoelectric Add Base HighPH High pH (> 5.5) Anionic Form (Soluble) HighPH->Isoelectric Add Acid

pH-dependent speciation and solubility profile of 5-(4-aminophenoxy)pentanoic acid.

Troubleshooting Guide & FAQs

Q: My reaction mixture turns dark brown/black within an hour. How do I prevent this? A: This color change indicates the oxidative degradation of the aniline moiety into polymeric byproducts[1]. To prevent this, you must thoroughly degas your solvents by sparging with nitrogen or argon prior to use. Always conduct the reaction under a strict inert atmosphere. If the problem persists, adding a catalytic amount of an antioxidant (like BHT) can mitigate radical formation.

Q: TLC shows complete consumption of the starting material, but I recover <10% yield after extraction with ethyl acetate. Where is my product? A: Your product is trapped in the aqueous phase. Because 5-(4-aminophenoxy)pentanoic acid behaves as an amino acid, it forms a highly water-soluble salt at both high and low pH[2]. You cannot extract it efficiently using standard organic-aqueous partitioning. Instead, you must adjust the aqueous layer to its exact isoelectric point (pI ≈ 4.7) to precipitate the zwitterion directly from the aqueous phase[3].

Q: Why use LiOH instead of NaOH or KOH for the saponification? A: Lithium hydroxide provides a milder, more kinetically controlled hydrolysis. The lithium cation (Li⁺) coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and accelerating the attack of the hydroxide at ambient temperatures. This allows the reaction to proceed rapidly at room temperature, minimizing the thermal degradation of the sensitive aniline group.

Q: Can I use acid-catalyzed hydrolysis (e.g., 6M HCl) to protect the amine? A: While acid hydrolysis will cleave the ester and simultaneously protect the aniline as an anilinium salt (preventing oxidation), it requires prolonged heating at reflux. Extended heating in strong acid risks cleaving the alkyl-aryl ether linkage, leading to the formation of 4-aminophenol and 5-hydroxypentanoic acid byproducts. Base catalysis at room temperature is significantly safer for preserving ether linkages.

References

  • Ester cleavage conditions? - ResearchGate. ResearchGate.
  • Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry - Benchchem. Benchchem.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Master Organic Chemistry.

Sources

Optimization

Resolving solubility issues of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester in aqueous buffers

Resolving Aqueous Solubility Issues for 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Aqueous Solubility Issues for 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering precipitation, aggregation, or inconsistent assay results when working with 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester in aqueous buffers (e.g., PBS, HEPES, cell culture media).

As a Senior Application Scientist, I have structured this guide to move beyond basic "add more solvent" advice. Here, we will dissect the physicochemical root causes of your solubility issues and provide field-proven, self-validating protocols to ensure your compound remains in solution without compromising your biological assays.

Part 1: Physicochemical Profiling (The "Why")

To solve the precipitation issue, we must first understand the molecule's structural liabilities in water:

  • The Aniline Group (pKa Limitations): The molecule contains a 4-amino-phenoxy group. Aniline derivatives typically have a pKa around 4.6[1]. In physiological buffers (pH 7.4), this primary amine is >99% unprotonated (neutral). Without an ionizable center at assay pH, the molecule loses a critical mechanism for aqueous solvation.

  • The Ethyl Ester (High Lipophilicity): The pentanoic acid linker is terminated with an ethyl ester. While esters are excellent for enhancing cell permeability (acting as prodrugs), they significantly increase the molecule's partition coefficient (LogP), driving hydrophobic aggregation in water.

  • Solvent Shock (Nucleation): When a highly concentrated DMSO stock of this lipophilic ester is rapidly introduced into an aqueous buffer, the local concentration of water spikes, causing the compound to rapidly nucleate and crash out before it can disperse.

Part 2: Solubilization Decision Workflow

Choosing the right solubilization strategy depends entirely on your assay's tolerance for co-solvents and surfactants. Follow the logical workflow below to determine your optimal protocol.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer AssayType What is the Assay Type? Start->AssayType Biochem Biochemical Assay (Cell-Free) AssayType->Biochem Proteins/Enzymes CellBased Cell-Based Assay (In Vitro / In Vivo) AssayType->CellBased Live Cells Cosolvent Use 1-5% DMSO + 0.01% Tween-20 Biochem->Cosolvent DMSO_Limit Strict DMSO Limit? (< 0.5%) CellBased->DMSO_Limit Cyclodextrin Formulate with 10-20% HP-β-CD DMSO_Limit->Cyclodextrin Yes EsterCheck Is the Ethyl Ester Pharmacologically Required? DMSO_Limit->EsterCheck No / Still Precipitates EsterCheck->Cyclodextrin Yes Hydrolysis Hydrolyze to Free Acid (Increases Aqueous Solubility) EsterCheck->Hydrolysis No (Prodrug/Precursor)

Decision tree for solubilizing 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester based on assay constraints.

Part 3: Experimental Protocols

Based on the workflow above, utilize one of the following self-validating protocols. These methods employ a "mixed-solvency" approach, which has been proven to synergistically enhance the solubility of poorly water-soluble drugs[2].

Protocol A: HP-β-CD Inclusion Complexation (Best for Cell-Based Assays)

Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic phenoxy ring and ester chain, while its hydrophilic outer surface ensures solubility in water[3].

Reagents: 20% (w/v) HP-β-CD in sterile PBS, 50 mM Compound in 100% DMSO.

  • Preparation of Carrier: Dissolve 2.0 g of HP-β-CD in 10 mL of PBS. Vortex until completely clear.

  • Complexation: Aliquot 990 µL of the 20% HP-β-CD solution into a microcentrifuge tube. Place on a magnetic stirrer at 37°C.

  • Dropwise Addition: While vigorously stirring, add 10 µL of the 50 mM compound DMSO stock dropwise (1 µL at a time) into the vortex center.

  • Equilibration: Allow the solution to stir for 30 minutes at 37°C to ensure the inclusion complex reaches thermodynamic equilibrium.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the inclusion complex is saturated; you must either increase the HP-β-CD concentration or decrease the compound concentration.

Protocol B: Optimized Co-Solvent Dilution (Best for Biochemical Assays)

If your assay tolerates up to 5% DMSO, you can prevent "solvent shock" through a controlled dilution matrix.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Surfactant Priming: Prepare your assay buffer (e.g., HEPES pH 7.4) containing 0.01% to 0.05% Tween-20 or Pluronic F-68. The surfactant lowers the surface tension and coats the hydrophobic molecules before they can aggregate.

  • Pre-warming: Warm the buffer to 37°C. Cold buffers drastically reduce the kinetic solubility limit.

  • Dilution: Add the DMSO stock to the warmed buffer while vortexing continuously.

  • Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from microscopic precipitation (colloidal aggregation).

Part 4: Quantitative Data & Strategy Comparison

Use the following table to select the most appropriate method based on your target concentration and biological model.

Solubilization StrategyPrimary MechanismMax Typical Conc. (Aqueous)Cell Assay CompatibilityPros & Cons
Direct DMSO Dilution Co-solvency< 10 µMLow (DMSO toxicity > 0.5%)Pro: Simple.Con: High risk of solvent shock and precipitation.
HP-β-CD (10-20%) Encapsulation[3]100 µM - 500 µMHigh (Biocompatible)Pro: Keeps compound monomeric; protects from hydrolysis.Con: May alter apparent binding kinetics in cell-free assays.
Tween-20 (0.05%) Micellar Solubilization50 µM - 100 µMMedium (Can lyse cells)Pro: Excellent for biochemical assays.Con: Detergents can denature sensitive proteins.
Ester Hydrolysis Chemical Modification> 1 mMHighPro: Free acid is highly soluble at pH 7.4.Con: Alters the chemical entity; reduces cell permeability.
Part 5: Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in DMSO, but immediately turns cloudy when I pipette it into my cell culture media. What is happening? A: You are experiencing "solvent shock." When the DMSO diffuses into the water, the highly lipophilic ethyl ester is suddenly exposed to a highly polar environment. Because the aniline group is neutral at pH 7.4[1], the molecule has no way to interact favorably with water, leading to rapid nucleation and precipitation. To fix this, use Protocol A (HP-β-CD) or ensure you are adding the DMSO stock dropwise to a rapidly stirring, pre-warmed buffer.

Q: Can I just lower the pH of my buffer to protonate the amine and dissolve the compound? A: Technically yes, but practically no. The pKa of the aniline group is approximately 4.6[1]. To achieve 99% protonation (and thus aqueous solubility), you would need to lower your buffer pH to ~2.6 (two log units below the pKa). This highly acidic environment will denature your target proteins and is completely lethal to live cells.

Q: Is the ethyl ester absolutely necessary for my experiment? A: That depends on your goal. If you are conducting an in vitro biochemical assay against a purified enzyme, the ethyl ester might just be a synthetic artifact or a prodrug moiety. Hydrolyzing the ester to the free pentanoic acid will yield a carboxylate with a pKa of ~4.8. At pH 7.4, this carboxylate will be >99% ionized (negatively charged), drastically improving aqueous solubility without the need for co-solvents. However, if you are doing a cell-based assay, the ester is likely required to mask the negative charge and allow the molecule to passively diffuse across the lipophilic cell membrane.

Q: How do I know if my compound has formed a colloidal suspension rather than a true solution? A: Colloidal suspensions often look clear to the naked eye but will scatter light. Run your final assay buffer through a dynamic light scattering (DLS) instrument, or simply measure the absorbance at 600 nm on a standard spectrophotometer. Alternatively, centrifuge the sample at 10,000 x g for 10 minutes; if the concentration of the compound in the supernatant drops (measured via LC-MS or UV-Vis), you have a suspension, not a true solution.

References
  • Unlock Enhanced Solubility and Stability with Hydroxypropyl-Beta-Cyclodextrin. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

  • pH and temperature responsive redox behavior of biologically important aniline derivatives. RSC Advances. Available at:[Link]

  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

ADC Linker Engineering: 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester vs. PEG Linkers

The structural design of an Antibody-Drug Conjugate (ADC) linker is not merely a chemical bridge; it is the primary determinant of the conjugate's biophysical stability, pharmacokinetic (PK) profile, and therapeutic inde...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural design of an Antibody-Drug Conjugate (ADC) linker is not merely a chemical bridge; it is the primary determinant of the conjugate's biophysical stability, pharmacokinetic (PK) profile, and therapeutic index[1]. When engineering ADCs, scientists must choose between rigid, hydrophobic building blocks—such as 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester —and flexible, hydrophilic Polyethylene Glycol (PEG) linkers.

This guide provides an in-depth technical comparison of these two distinct linker classes, detailing the mechanistic causality behind their performance, and outlining self-validating experimental protocols for their conjugation.

Mechanistic Divergence: Hydrophobicity vs. Hydrophilicity

The Hydrophobic/Aromatic Approach: 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

This bifunctional building block consists of an aniline group and an ethyl ester-protected aliphatic chain.

  • Chemical Causality: The aniline amine is a weak nucleophile, allowing for highly selective acylation (e.g., forming stable carbamates with payload chloroformates) without cross-reacting with aliphatic amines. The ester must be hydrolyzed to a free carboxylic acid and activated (e.g., via NHS) for lysine conjugation.

  • Biophysical Impact: The aromatic phenoxy ring provides structural rigidity and a distinct UV chromophore, which is highly advantageous for spectrophotometric Drug-to-Antibody Ratio (DAR) determination. However, its inherent hydrophobicity is a severe limiting factor. When conjugating already hydrophobic payloads (like MMAE or Maytansinoids), the cumulative hydrophobicity drives intermolecular interactions, leading to antibody aggregation if the DAR exceeds 3-4[2].

  • The Bystander Effect: Despite solubility challenges, hydrophobic linkers excel in solid tumor penetration. Upon lysosomal degradation, the resulting uncharged, hydrophobic metabolites easily diffuse across lipid bilayers, exerting a potent "bystander effect" to eradicate adjacent, antigen-negative tumor cells[3].

The Hydrophilic Approach: PEG Linkers

PEG linkers are composed of repeating ethylene glycol units ( −CH2​−CH2​−O− ), offering a highly flexible, water-soluble spacer.

  • Chemical Causality: PEG acts as a hydrophilic shield. By wrapping around or extending the hydrophobic payload away from the antibody surface, PEG prevents the payload from interacting with the aqueous environment or neighboring ADC molecules.

  • Biophysical Impact: This shielding effect fundamentally alters the ADC's solubility limits. Multi-arm or extended PEG linkers enable the conjugation of highly hydrophobic payloads at a DAR of 8 without triggering aggregation or loss of antigen-binding affinity[2][3]. Furthermore, the incorporation of PEG increases the hydrodynamic radius of the ADC, effectively reducing renal clearance and significantly prolonging circulation half-life[4][5].

  • The Bystander Effect Trade-off: While PEGylation drastically improves systemic PK and reduces off-target hepatic clearance, highly PEGylated metabolites are often trapped intracellularly due to their inability to cross the cell membrane. This reduces the bystander effect but simultaneously minimizes systemic toxicity[3].

Quantitative Performance Comparison

The following table summarizes the empirical biophysical and pharmacokinetic differences observed when utilizing these two linker classes.

Parameter5-(4-Amino-phenoxy)-pentanoic acid (Hydrophobic)PEG Linkers (e.g., PEG8 to PEG24)
Aqueous Solubility Low; requires 10-15% organic co-solvent (DMSO/DMA)High; requires <5% organic co-solvent
Max Achievable DAR 2.0 - 4.0 (Aggregation spikes > 4)8.0 (Maintains monomeric state)
Aggregation Propensity High (Driven by exposed hydrophobic patches)Low (Hydrophilic shielding prevents interaction)
Pharmacokinetics Faster clearance at higher DARsProlonged half-life, increased AUC[2]
Bystander Effect Strong (Metabolites are highly membrane-permeable)Reduced (Metabolites are often trapped intracellularly)
Conjugation Chemistry Typically Lysine (Random) or engineered CysteinesTypically Cysteine (Site-directed via Maleimide)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following conjugation protocols are designed as self-validating systems . They incorporate inline analytical checkpoints (SEC-HPLC and HIC-HPLC) that provide immediate feedback on the success of the conjugation, allowing the scientist to halt or recalibrate the workflow if aggregation or sub-optimal DAR is detected.

Protocol A: Conjugation via Hydrophobic Linker (5-APPE-based)

Objective: Conjugate a hydrophobic payload via lysine residues while strictly managing aggregation.

  • Linker Activation (Causality: Ester Hydrolysis): The ethyl ester of the linker-payload construct must be hydrolyzed. Treat with 1M LiOH in THF/Water (1:1) for 2 hours. Acidify to pH 3, extract with EtOAc, and dry. Activate the resulting carboxylic acid using EDC/NHS (1.2 eq) in anhydrous DMF to form the amine-reactive OSu ester.

  • Antibody Preparation: Buffer exchange the mAb into 50 mM HEPES, 150 mM NaCl, pH 8.0.

  • Conjugation (Causality: Co-solvent Management): Slowly add the NHS-activated linker-payload (5 molar equivalents) to the mAb. Critical Step: Maintain exactly 10% v/v DMSO in the reaction mixture. Why? The extreme hydrophobicity of the 5-APPE linker requires organic co-solvent to prevent premature precipitation, but exceeding 15% DMSO will denature the mAb.

  • Validation Checkpoint 1 (SEC-HPLC): Quench the reaction with 1M Tris (pH 8.0). Immediately run an aliquot on Size Exclusion Chromatography (SEC-HPLC).

    • Self-Validation: If High Molecular Weight (HMW) aggregates exceed 5%, the DAR is too high or the co-solvent ratio failed. The reaction must be optimized by reducing input equivalents.

  • Purification: Purify the monomeric ADC fraction using a Sephadex G-25 desalting column.

Protocol B: Conjugation via PEG Linker (Maleimide-PEG8-Payload)

Objective: Achieve a uniform DAR 8 conjugate utilizing the hydrophilic shielding of PEG.

  • Antibody Reduction (Causality: Disulfide Cleavage): Buffer exchange the mAb into 50 mM Sodium Borate, 150 mM NaCl, 1 mM DTPA, pH 8.0. Add 2.75 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 2 hours. Why? TCEP selectively reduces the four interchain disulfides, yielding exactly 8 free thiols for conjugation.

  • Conjugation (Causality: Hydrophilic Shielding): Add Maleimide-PEG8-Payload (10 molar equivalents) to the reduced mAb. Because the PEG linker is highly water-soluble, the DMSO concentration can be kept below 5%, preserving mAb native structure. Incubate for 1 hour at 22°C.

  • Validation Checkpoint 2 (HIC-HPLC & SEC-HPLC):

    • Self-Validation (HIC): Run Hydrophobic Interaction Chromatography. You should observe a single dominant peak corresponding to DAR 8. If lower DAR species (DAR 2, 4, 6) are present, the TCEP reduction was incomplete.

    • Self-Validation (SEC): Run SEC-HPLC. Due to the PEG shield, HMW aggregates should be <2% despite the high DAR[3].

  • Purification: Quench unreacted maleimide with excess N-acetylcysteine and desalt via TFF (Tangential Flow Filtration).

Visualizing Workflows and Mechanisms

Workflow Comparison

The following diagram illustrates the logical flow and validation checkpoints of both conjugation strategies.

G cluster_hydrophobic Hydrophobic Linker Pathway (5-APPE-based) cluster_peg Hydrophilic Linker Pathway (PEGn-Mal-based) mAb Monoclonal Antibody (mAb) Hydrophobic NHS-Activated Hydrophobic Linker-Payload mAb->Hydrophobic Direct Addition Reduction Partial Reduction (TCEP) mAb->Reduction Lysine Lysine Conjugation (Random, DAR 2-4) Hydrophobic->Lysine AggCheck1 High Risk of Aggregation at DAR > 4 Lysine->AggCheck1 Validation Analytical Validation (HIC-HPLC & SEC-HPLC) AggCheck1->Validation PEG Maleimide-PEG-Payload (Hydrophilic Shield) Reduction->PEG Free Thiols Cysteine Cysteine Conjugation (Site-Directed, DAR 8) PEG->Cysteine Cysteine->Validation

ADC Conjugation Workflows: Hydrophobic vs. PEG-based Linkers.

Intracellular Trafficking & Bystander Effect

The physical properties of the linker dictate the fate of the payload post-internalization.

G ADC Internalized ADC Lysosome Lysosomal Degradation (Proteases/Hydrolases) ADC->Lysosome HydrophobicMet Hydrophobic Metabolite (High Permeability) Lysosome->HydrophobicMet Cleavage PEGMet PEGylated Metabolite (Low Permeability) Lysosome->PEGMet Cleavage TargetCell Target Cell Death HydrophobicMet->TargetCell Bystander Bystander Effect (Neighboring Cell Death) HydrophobicMet->Bystander Membrane Diffusion PEGMet->TargetCell Trapped Intracellular Trapping (Reduced Systemic Tox) PEGMet->Trapped Retained in Cell

Impact of Linker Hydrophilicity on Payload Release and Bystander Effect.

References

  • What is the difference between ADC linker and PEG linker? - AxisPharm -[Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC -[Link]

  • PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - ACS Publications -[Link]

  • PEG Linkers - ADC Review -[Link]

Sources

Comparative

HPLC Method Validation for 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with bifunctional pharmaceutical intermediates. 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester is a prime example: it features...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with bifunctional pharmaceutical intermediates. 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester is a prime example: it features a basic aniline moiety and a hydrolyzable aliphatic ester. Ensuring its purity is critical for downstream active pharmaceutical ingredient (API) synthesis. To meet global regulatory standards, any analytical procedure used for its release must be rigorously validated according to the ICH Q2(R2) guidelines[1].

This guide objectively compares the chromatographic performance of standard C18 columns versus Phenyl-Hexyl chemistries for this specific analyte. Furthermore, it provides a comprehensive, self-validating experimental protocol to ensure your method is robust, accurate, and fit for purpose.

The Mechanistic Challenge: Aniline Basicity and Ester Lability

Developing a stability-indicating method for this compound requires balancing two competing chemical properties:

  • Aniline Peak Tailing: The primary amine on the phenyl ring has a conjugate acid pKa of approximately 4.6[2][3]. At neutral pH, the amine is unprotonated but highly susceptible to secondary interactions with residual silanols on the silica stationary phase, leading to severe peak tailing.

  • Ester Hydrolysis: The ethyl ester is labile under highly alkaline or strongly acidic conditions, especially at elevated temperatures[4].

To mitigate silanol interactions while preserving the ester, the mobile phase pH must be tightly controlled. A pH of 3.0 (using a phosphate or formate buffer) ensures the amine is fully protonated, increasing its solubility in the mobile phase and reducing tailing, while remaining within the acceptable stability window for the ester during the analytical run.

Comparative Analysis: Standard C18 vs. Phenyl-Hexyl

While a standard C18 column relies purely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase offers alternative selectivity. The delocalized electrons in the phenyl ring of the stationary phase engage in π−π interactions with the aromatic ring of the aniline derivative[5][6]. This dual retention mechanism (hydrophobic + π−π ) provides superior resolution between the parent compound and its structurally similar degradation products (e.g., the hydrolyzed free acid).

Data Presentation: Column Performance Comparison

Table 1: Performance Comparison for 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (100 µg/mL)

ParameterMethod A: Standard C18 (5 µm, 250 x 4.6 mm)Method B: Phenyl-Hexyl (5 µm, 250 x 4.6 mm)
Mobile Phase 0.02 M KH₂PO₄ (pH 3.0) / Acetonitrile0.02 M KH₂PO₄ (pH 3.0) / Methanol*
Retention Time (tR) 8.4 min11.2 min
Tailing Factor (As) 1.65 (Significant tailing)1.08 (Excellent symmetry)
Theoretical Plates (N) 8,50014,200
Resolution (Parent vs. Acid) 1.83.5

*Mechanistic Note: Methanol is preferred over Acetonitrile for the Phenyl-Hexyl method because Acetonitrile can suppress π−π interactions, whereas Methanol enhances them[6].

Verdict: Method B (Phenyl-Hexyl) is the superior choice. The π−π interactions drastically improve peak symmetry and resolution, making it the ideal candidate for ICH Q2(R2) validation.

Step-by-Step Validation Protocol (ICH Q2(R2) Framework)

A validated method must be a self-validating system where each parameter confirms the reliability of the others[7]. The following protocol applies the enhanced lifecycle approach outlined in ICH Q2(R2) and Q14[8].

Specificity & Forced Degradation

Causality: Specificity proves the method can unambiguously assess the analyte in the presence of impurities (e.g., hydrolysis or oxidation products)[7].

  • Acid/Base Stress: Treat 1 mg/mL sample with 0.1 N HCl and 0.1 N NaOH separately. Heat at 60°C for 1 hour. Neutralize and dilute to 100 µg/mL. (Expect ester hydrolysis to 5-(4-Amino-phenoxy)-pentanoic acid).

  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 2 hours.

  • Acceptance Criteria: The peak purity angle of the main peak must be less than the peak purity threshold (using a PDA detector). Resolution between the parent peak and the nearest degradation product must be ≥1.5 .

Linearity and Range

Causality: Ensures the detector response is directly proportional to concentration within the operational range[9].

  • Preparation: Prepare a stock solution (1 mg/mL in Methanol). Create a 5-point calibration curve from the Limit of Quantitation (LOQ, approx. 0.1 µg/mL) to 120% of the target concentration (120 µg/mL).

  • Execution: Inject each standard in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2% of the response at the 100% target concentration.

Accuracy and Precision

Causality: Precision measures random error, while accuracy measures systematic error. Together, they confirm the exactness of the method[1].

  • System Precision: Inject the 100% standard (100 µg/mL) six times. The %RSD of the peak area must be ≤1.0% .

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Analyze in triplicate.

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with an RSD ≤2.0% .

Robustness

Causality: Demonstrates the method's reliability under deliberate, minor variations in operating conditions, preventing future QC failures[10].

  • Variables to Test:

    • Flow rate: ±0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ±5∘ C (25°C and 35°C).

    • Mobile Phase pH: ±0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: System suitability parameters (Tailing factor ≤1.5 , Resolution ≥2.0 ) must remain unaffected.

Workflow Visualization

ValidationLifecycle A 1. Method Optimization (Phenyl-Hexyl, MeOH) B 2. Specificity (Forced Degradation) A->B C 3. Linearity & Range (LOQ to 120%) B->C D 4. Accuracy & Precision (Recovery & %RSD) C->D E 5. Robustness (pH, Temp, Flow) D->E

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

Conclusion

For the purity analysis of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester, a Phenyl-Hexyl column paired with a methanol-based acidic mobile phase significantly outperforms standard C18 chemistries. By leveraging π−π interactions, the method suppresses aniline peak tailing and achieves baseline resolution of hydrolytic degradation products. Executing the ICH Q2(R2) validation framework ensures this procedure is robust, compliant, and ready for routine pharmaceutical quality control.

References

1.[1] Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL: 1

2.[8] Title: ICH Q2(R2) Validation of Analytical Procedures - QbD Group Source: qbdgroup.com URL: 8

3.[9] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 9

4.[7] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai Source: intuitionlabs.ai URL: 7

5.[10] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: 10

6.[4] Title: A Comparative Guide to HPLC Method Development for Purity Analysis... Source: benchchem.com URL: 4

7.[2] Title: The 'pKas' of bases Source: almerja.com URL: 2

8.[3] Title: Aniline, with a conjugate acid pKa of 4.63... Source: brainly.com URL: 3

9.[5] Title: Relevance of π–π and dipole–dipole interactions for retention... Source: researchgate.net URL: 5

10.[6] Title: Optimizing the Separation of 20 Nitro-aromatics... Source: agilent.com URL: 6

Sources

Validation

A Comparative Guide to the Reactivity of 5-(4-Amino-phenoxy)-pentanoic Acid Esters: Ethyl vs. Methyl

For researchers and professionals in drug development, the choice between methyl and ethyl esters as prodrug moieties or synthetic intermediates is a critical decision that can significantly impact bioavailability, metab...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the choice between methyl and ethyl esters as prodrug moieties or synthetic intermediates is a critical decision that can significantly impact bioavailability, metabolic stability, and reaction efficiency.[1][2][3] This guide provides an in-depth comparison of the reactivity of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester and its methyl ester counterpart, grounded in chemical principles and supported by a robust experimental design for validation.

The core difference in reactivity between these two molecules lies in the steric and electronic properties of the alcohol moiety. This guide will elucidate these differences and provide a detailed protocol for their empirical comparison via base-catalyzed hydrolysis, a fundamental reaction in organic chemistry.[4][5]

Theoretical Framework: Steric Hindrance as the Deciding Factor

Nucleophilic acyl substitution is the primary reaction pathway for esters.[4][6][7] The reaction rate is largely governed by the accessibility of the electrophilic carbonyl carbon to an incoming nucleophile.[7][8]

  • Methyl Esters: The methyl group is the smallest possible alkyl substituent. Its minimal steric bulk presents a relatively unobstructed pathway for a nucleophile to attack the carbonyl carbon.

  • Ethyl Esters: The ethyl group, with its additional methyl unit, is significantly larger. This increased steric hindrance can slow down the rate of nucleophilic attack by creating a more crowded environment around the reaction center.[9][10]

Hypothesis: Due to lower steric hindrance, 5-(4-Amino-phenoxy)-pentanoic acid methyl ester is expected to exhibit a faster rate of hydrolysis compared to its ethyl ester analog under identical conditions.[10][11]

Experimental Design: A Head-to-Head Comparison via Base-Catalyzed Hydrolysis

To empirically validate our hypothesis, a kinetic study using base-catalyzed hydrolysis (saponification) is proposed. This method is ideal for several reasons:

  • Irreversibility: The final deprotonation of the resulting carboxylic acid by the base drives the reaction to completion, simplifying kinetic analysis.[5]

  • Well-Understood Mechanism: The mechanism of saponification is extensively documented, providing a solid theoretical foundation for interpreting results.[4][5]

  • Ease of Monitoring: The reaction's progress can be accurately tracked by monitoring the disappearance of the ester starting material using High-Performance Liquid Chromatography (HPLC).[12]

The experiment will involve reacting each ester with a standardized solution of sodium hydroxide and measuring the concentration of the remaining ester at regular time intervals.

Visualizing the Core Comparison

The fundamental structures and the reaction being investigated are illustrated below.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Methyl 5-(4-Amino-phenoxy)-pentanoic acid methyl ester Conditions NaOH (aq) THF/H₂O Isothermal (e.g., 25°C) Methyl->Conditions + Nucleophile Ethyl 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester Ethyl->Conditions + Nucleophile Product 5-(4-Amino-phenoxy)-pentanoic acid (carboxylate salt) Conditions->Product Hydrolysis

Caption: Reaction scheme for the base-catalyzed hydrolysis of the esters.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Materials and Reagents:

  • 5-(4-Amino-phenoxy)-pentanoic acid methyl ester (≥98% purity)

  • 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (≥98% purity)

  • Sodium Hydroxide (NaOH), analytical grade

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), for quenching

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, for mobile phase

4.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction vessel or water bath

  • Calibrated pipettes and autosampler vials

4.3. Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M NaOH solution in a 1:1 THF/Water mixture.

    • Prepare 10 mM stock solutions of both the methyl and ethyl esters in THF.

    • Prepare a 0.2 M HCl solution in water for quenching.

  • Reaction Setup:

    • Equilibrate the thermostatted vessel to 25°C.

    • In two separate reaction vessels, add 9.0 mL of the 0.1 M NaOH solution.

    • To initiate the reaction (t=0), add 1.0 mL of the respective 10 mM ester stock solution to each vessel, resulting in a final ester concentration of 1 mM. Start a timer immediately.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an HPLC vial containing 900 µL of the 0.2 M HCl solution. This neutralizes the base and stops the hydrolysis.[13]

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Mobile Phase: A gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in ACN).

    • Detection: Monitor at a wavelength appropriate for the aromatic chromophore (e.g., 240 nm).

    • Quantification: Create a standard curve for each ester to determine its concentration in the quenched samples based on peak area.

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Data Presentation and Interpretation (Hypothetical Data)

The data from the HPLC analysis would be used to calculate the percentage of remaining ester at each time point. The expected results, underscoring the higher reactivity of the methyl ester, are summarized below.

Time (minutes)% Methyl Ester Remaining (Hypothetical)% Ethyl Ester Remaining (Hypothetical)
0100%100%
585%92%
1562%78%
3038%61%
6015%37%
1202%14%
240<1%2%

Interpretation of Results:

The hypothetical data clearly illustrates that the concentration of the methyl ester decreases at a significantly faster rate than the ethyl ester. By plotting ln([Ester]) versus time, a pseudo-first-order rate constant (k') can be determined for each reaction. The larger rate constant for the methyl ester would provide quantitative evidence of its higher reactivity, confirming our initial hypothesis based on steric effects.

Conclusion and Broader Implications

The comparative study of 5-(4-Amino-phenoxy)-pentanoic acid ethyl and methyl esters, grounded in the principles of nucleophilic acyl substitution, robustly indicates a higher reactivity for the methyl ester. This difference is primarily attributed to the reduced steric hindrance of the methyl group compared to the ethyl group.

For drug development professionals, this has direct implications:

  • Prodrug Design: If rapid conversion of a prodrug to its active carboxylic acid form is desired in vivo, a methyl ester is the superior choice.[1][14][15] Conversely, an ethyl ester could be selected to achieve a slower, more sustained release.[16]

  • Synthetic Chemistry: When using the ester as a protecting group or an intermediate, the methyl ester will generally be more labile and easier to remove under basic conditions, potentially allowing for milder deprotection protocols.

This guide provides both the theoretical rationale and a practical, detailed framework for making an informed choice between these two common ester variants, enabling researchers to optimize their molecular design and synthetic strategies.

References

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Experiment No. 8: Kinetics | Ester Hydrolysis. ResearchGate. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. PMC. Available at: [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for solid-phase synthesis of C-terminal peptide amides under mild conditions. ACS Publications. Available at: [Link]

  • FlowSyn™ Application Note 2: Ester Hydrolysis. Interchim. Available at: [Link]

  • Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. PubMed. Available at: [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • 5-(4-aminophenoxy)pentanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary Chemistry. Available at: [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. Available at: [Link]

  • Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. ResearchGate. Available at: [Link]

  • Scope of the reaction: synthesis of methyl and ethyl esters from Weinreb amides. ResearchGate. Available at: [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure. Available at: [Link]

  • Ester Hydrolysis Mechanism Base Catalyzed. Uninavarra. Available at: [Link]

  • Steric effects. Wikipedia. Available at: [Link]

  • Determination of the rate constant for the hydrolysis of ester Short Procedure. Calcutta University. Available at: [Link]

  • 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. KPU Pressbooks. Available at: [Link]

  • Prodrugs – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available at: [Link]

  • Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the LC-MS/MS Analysis and Validation of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-(4-Amino-phenoxy)-pentanoic acid e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester in a biological matrix, such as human plasma. We will explore the rationale behind key experimental choices, present a detailed validation protocol in accordance with global regulatory standards, and compare the performance of LC-MS/MS against alternative analytical techniques.

The Analytical Challenge: Understanding the Analyte

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester is a small molecule characterized by a terminal primary amine, a phenoxy group, and an ethyl ester functional group. These features define its analytical behavior:

  • Polarity: The presence of the amino group imparts significant polarity, which can make it challenging to retain on traditional nonpolar reversed-phase chromatography columns like C18.[1][2]

  • Ionizability: The basic primary amine is an ideal protonation site, making the molecule highly suitable for positive mode Electrospray Ionization (ESI), a common ionization technique for LC-MS.[3][4]

  • Reactivity & Stability: The ethyl ester group can be susceptible to hydrolysis, and the primary amine can undergo various reactions. Understanding analyte stability throughout the sample handling and analysis process is therefore critical.[5]

A successful analytical method must address these properties to achieve reliable and reproducible quantification. LC-MS/MS is the gold standard for this application due to its inherent sensitivity and selectivity.[6][7]

LC-MS/MS Method Development: A Structured Approach

The development of a bioanalytical method is a systematic process aimed at optimizing each stage of the analysis to ensure it is fit for its intended purpose.[8][9]

Sample Preparation: Isolating the Analyte

Biological matrices like plasma are complex, containing proteins, phospholipids, and other endogenous components that can interfere with analysis and damage instrumentation.[10][11] A sample preparation step is therefore mandatory.[12]

Technique Principle Advantages Disadvantages Recommendation for this Analyte
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[13]Fast, simple, inexpensive, high recovery.Non-selective; does not remove phospholipids, leading to potential matrix effects.[10]Recommended for early-stage development. Its speed and simplicity are ideal for initial method scouting.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility.Cleaner extracts than PPT, can remove salts and some phospholipids.Labor-intensive, requires solvent optimization, can have lower recovery.A viable but more complex alternative. The polarity of the analyte may require specific pH adjustments to ensure efficient extraction.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution with a strong solvent.[12]Provides the cleanest extracts, minimizes matrix effects, allows for analyte concentration.Most complex and expensive, requires significant method development.Recommended for late-stage validation and routine analysis. A mixed-mode cation exchange SPE cartridge could effectively capture the protonated amine and retain the molecule via hydrophobic interactions.

For this guide, we will proceed with Protein Precipitation due to its efficiency in a development setting.

Chromatographic Separation (LC)

The goal of liquid chromatography is to separate the analyte from any remaining matrix components before it enters the mass spectrometer, which is crucial for minimizing ion suppression.[14]

  • Column Chemistry: Given the analyte's polar nature, a standard C18 column may provide insufficient retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[6] HILIC utilizes a polar stationary phase with a high organic mobile phase, promoting the retention of polar molecules.[1]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier ensures the primary amine of the analyte is protonated (carries a positive charge), which enhances retention on some columns and is critical for ESI+ ionization.[15]

    • Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is a preferred solvent for HILIC and provides good elution strength.

  • Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is necessary to ensure the analyte is eluted as a sharp, symmetrical peak while cleaning the column of late-eluting compounds.

Mass Spectrometric Detection (MS/MS)

Tandem mass spectrometry provides two layers of filtering, delivering exceptional selectivity and sensitivity.[14]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The acidic mobile phase delivers the analyte to the MS source in a pre-charged state, facilitating efficient gas-phase ion formation.[16][17]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the first quadrupole (Q1) is set to isolate the parent ion's mass-to-charge ratio (m/z), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion produced by collision-induced dissociation in Q2.[14] This parent-to-fragment transition is highly specific to the analyte.

Optimized LC-MS/MS Parameters (Example)

Parameter Condition Rationale
LC Column HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) Provides superior retention for polar analytes compared to standard reversed-phase columns.[6]
Mobile Phase A 0.1% Formic Acid in Water Promotes analyte protonation for optimal ionization and peak shape.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong solvent for HILIC elution.
Flow Rate 0.4 mL/min Typical flow rate for analytical UPLC applications.
Gradient 95% B to 60% B over 3 min Optimized to elute the analyte with good peak shape and separation from interferences.
Injection Volume 5 µL Balances sensitivity with potential for column overload.
Ionization Mode ESI Positive The basic amine group is readily protonated.[3]
MRM Transition e.g., m/z 252.1 -> 108.1 Q1 isolates the protonated parent molecule; Q3 detects a stable, high-intensity fragment ion. (Note: These values are theoretical and must be determined experimentally).

| Internal Standard | Stable Isotope Labeled (SIL) version of the analyte | The ideal choice as it co-elutes and experiences identical matrix effects, ensuring the most accurate quantification. |

Bioanalytical Method Validation: Ensuring Data Integrity

Once developed, the method must be fully validated to prove it is reliable and suitable for its intended purpose.[8] The validation process follows guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[18][19][20]

// Define Nodes method_dev [label="Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; full_validation [label="Full Validation Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; selectivity [label="Selectivity & Specificity", fillcolor="#FBBC05", fontcolor="#202124"]; accuracy_precision [label="Accuracy & Precision\n(Intra- & Inter-day)", fillcolor="#FBBC05", fontcolor="#202124"]; cal_curve [label="Calibration Curve\n& LLOQ", fillcolor="#FBBC05", fontcolor="#202124"]; stability [label="Stability Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; matrix_effect [label="Matrix Effect\n& Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; validated_method [label="Validated Method for\nRoutine Sample Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges method_dev -> full_validation [label="Proceeds to"]; full_validation -> {selectivity, accuracy_precision, cal_curve, stability, matrix_effect} [dir=none, style=dashed, color="#5F6368"]; {selectivity, accuracy_precision, cal_curve, stability, matrix_effect} -> validated_method [color="#5F6368"]; } } Caption: Workflow of the bioanalytical method validation process.

Validation Parameters and Acceptance Criteria (ICH M10) [19][20]

Parameter Purpose Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.[21]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 sources.
Accuracy Closeness of measured concentration to the true value.[18]Mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision Repeatability of measurements.[18]Coefficient of variation (CV) should not exceed 15% for QC samples (20% at LLOQ).
Calibration Curve To establish the relationship between instrument response and analyte concentration.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[22]Response should be at least 5 times the response of a blank sample; accuracy within 80-120% and precision ≤20%.[18]
Stability To ensure analyte concentration does not change during sample handling and storage.[5]Mean concentration of stability samples must be within ±15% of nominal concentration. Includes bench-top, freeze-thaw, and long-term stability.
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.The CV of the matrix factor across at least 6 lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process.[23]Recovery should be consistent and reproducible, though it does not need to be 100%.

Comparison with Alternative Methodologies: LC-MS/MS vs. HPLC-UV

While LC-MS/MS is the preferred technique, it's instructive to compare it with a more traditional method like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Performance Metric LC-MS/MS HPLC-UV
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL)Moderate (high ng/mL to µg/mL)
Specificity Extremely High (based on m/z of parent and fragment ions)Low (based on retention time and UV absorbance, susceptible to interferences)
Throughput High (run times of 2-5 minutes are common)Lower (longer run times often needed for resolution)
Matrix Tolerance Moderate (requires clean samples to avoid ion suppression)Higher (less affected by non-chromophoric matrix components)
Development Complexity High (requires optimization of both LC and MS parameters)Moderate (primarily LC optimization)
Cost (Instrument) HighLow to Moderate

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards and QC Samples
  • Prepare a 1 mg/mL primary stock solution of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester in methanol.

  • Perform serial dilutions from the primary stock to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and quality control (QC) samples (Low, Mid, High).

  • Spike 5 µL of each working solution into 95 µL of blank human plasma to create the final calibration standards and QCs.

Protocol 2: Sample Preparation via Protein Precipitation
  • Aliquot 50 µL of study sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.[13]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

// Node Definitions sample [label="Plasma Sample (50 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="Add Acetonitrile + IS (150 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex [label="Vortex (30 sec)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Centrifuge (10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant [label="Transfer Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Inject into LC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions sample -> add_solvent; add_solvent -> vortex; vortex -> centrifuge; centrifuge -> supernatant; supernatant -> analysis; } } Caption: The protein precipitation sample preparation workflow.

Conclusion

The LC-MS/MS method detailed in this guide provides a highly sensitive, specific, and robust platform for the quantitative analysis of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester in biological matrices. The strategic selection of HILIC for chromatographic separation and ESI+ with MRM for detection directly addresses the physicochemical properties of the analyte. Adherence to the rigorous validation framework outlined by ICH and FDA guidelines ensures that the data generated is reliable and defensible, making it suitable for supporting all stages of drug development, from preclinical pharmacokinetics to pivotal clinical trials.

References

  • Vertex AI Search. (2025, December 26).
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  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Organomation. (n.d.).
  • PMC. (n.d.).
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  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • Progress. (n.d.).
  • PMC - NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • Vertex AI Search. (2025, October 1).
  • World Health Organization (WHO). (n.d.). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.
  • Bioanalysis Zone. (2024, October 11).
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Vertex AI Search. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • Mass Spectrometry & Proteomics Facility. (n.d.).
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • A. K. M. Pawar et al. (2014, March 4).
  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis.
  • The Blog - Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Bioanalysis Zone. (2025, October 1).
  • FDA. (2020, April 29).
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  • Waters Blog. (2025, June 18).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • BORIS Portal. (n.d.). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake.
  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
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  • Stephen Barnes. (2015, January 20).
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Validation

A Senior Application Scientist's Guide to Linker Chemistry: 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester vs. 4-Aminophenol

In the landscape of modern drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical compone...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct. The choice of the initial building block for a linker synthesis can have cascading effects on the entire development workflow. This guide provides an in-depth, experience-driven comparison between two foundational aniline-containing building blocks: the simple, classic 4-aminophenol and its more advanced derivative, 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester.

Foundational Chemistry: A Tale of Two Nucleophiles

At first glance, both molecules offer a p-substituted aniline, a versatile nucleophilic handle for conjugation. However, their structural differences fundamentally alter their utility and the strategic considerations for their use in a multi-step synthesis.

  • 4-Aminophenol: A rigid, planar aromatic ring featuring two distinct nucleophilic sites: a primary aromatic amine (-NH2) and a phenolic hydroxyl (-OH). Its simplicity and low cost have made it a staple in organic synthesis for decades.

  • 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester: This molecule can be viewed as a "pre-functionalized" version of 4-aminophenol. The phenolic hydroxyl is masked as an ether, and a flexible, five-carbon aliphatic chain terminating in an ethyl ester has been appended.[1] This design introduces several strategic advantages that will be explored below.

Comparative Physicochemical & Reactivity Profile

The seemingly minor structural modifications in the ester derivative lead to significant differences in physical properties and chemical behavior, which are crucial considerations in a laboratory setting.

Property4-Aminophenol5-(4-Amino-phenoxy)-pentanoic acid ethyl esterSenior Scientist's Insight (The "Why")
Molecular Weight 109.13 g/mol 237.29 g/mol [1]The increased mass of the ester derivative is a straightforward consequence of its appended chain. This becomes a factor in calculating reagent stoichiometry and can influence the overall hydrodynamic radius of the final conjugate.
Solubility Moderately soluble in alcohols; sparingly soluble in cold water and nonpolar organic solvents.[2]Generally higher solubility in common organic synthesis solvents (e.g., DCM, THF, EtOAc).The aliphatic ester chain significantly increases the lipophilicity and disrupts the crystal lattice packing compared to the more polar 4-aminophenol, leading to better solubility in organic media. This is a major practical advantage, as it allows for a wider range of reaction conditions and simplifies purification by avoiding precipitation issues.
Reactivity & Chemoselectivity Two reactive sites: amine (more nucleophilic) and phenol. Risk of O-acylation/alkylation side reactions.[3][4]Single primary reactive site: the amine. The ether and ester groups are stable under standard N-acylation conditions.This is the most critical difference from a synthetic strategy perspective. With 4-aminophenol, achieving selective N-acylation often requires careful control of reaction conditions (e.g., temperature, choice of base) or the implementation of a protection-deprotection sequence for the hydroxyl group.[5] The ester derivative's "built-in" protection of the phenol as a stable ether linkage[6] streamlines synthesis, reduces step-count, and often improves overall yield by eliminating side products.
Structural Impact Provides a short, rigid connection point.Introduces a flexible, hydrophilic spacer arm and a latent carboxylic acid functional handle.The aliphatic chain acts as a flexible spacer, which is crucial in PROTAC design to achieve the optimal orientation between the target protein and the E3 ligase for efficient ternary complex formation.[7][][9][10] In ADCs, this spacing can mitigate steric hindrance from the antibody and improve the solubility of the final conjugate.[11][12]

Performance in Synthetic Workflows: A Practical Evaluation

Let's examine a common synthetic operation—N-acylation—to illustrate the practical implications of choosing one building block over the other.

Experimental Protocol: Comparative N-Acylation with an Activated Carboxylic Acid

This protocol describes a typical amide bond formation, a cornerstone of linker synthesis. The objective is to couple a generic carboxylic acid ("R-COOH") to the aniline nitrogen of our two building blocks.

Methodology:

  • Acid Activation: In a flame-dried, N2-purged flask, dissolve R-COOH (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir at 0°C for 30 minutes, then at room temperature for 2 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates successful activation.

  • Coupling - Path A (Ester Derivative): In a separate flask, dissolve 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester (1.2 eq) in DCM. Filter the activated NHS-ester solution from Step 1 to remove the DCU precipitate and add the filtrate dropwise to the solution of the ester derivative. Stir at room temperature overnight.

  • Coupling - Path B (4-Aminophenol): In a separate flask, dissolve 4-aminophenol (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous Dimethylformamide (DMF). Causality Note: The base is added to scavenge acid formed and to modulate reactivity, but it can also increase the nucleophilicity of the phenol, enhancing the risk of O-acylation. Filter the activated NHS-ester solution from Step 1 and add the filtrate dropwise. Stir at room temperature overnight.

  • Work-up & Analysis: For both reactions, dilute with ethyl acetate, wash with saturated NaHCO3 (aq) and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Analyze the crude products by TLC and LC-MS. Purify via silica gel chromatography.

Anticipated Results & Self-Validating System:

The trustworthiness of this comparison lies in the expected analytical results.

  • Path A (Ester Derivative): LC-MS analysis is expected to show a single major product corresponding to the desired N-acylated compound. The TLC will be clean, simplifying purification significantly.

  • Path B (4-Aminophenol): LC-MS will likely reveal the desired N-acylated product as the major component, but also a potential byproduct corresponding to the O-acylated isomer and, in some cases, a di-acylated product. The TLC will show multiple spots, necessitating more careful chromatographic separation. The presence of these side-products validates the claim of reduced chemoselectivity.

Caption: Comparative N-acylation workflow.

Strategic Application: Building a PROTAC Linker

The true value of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester is realized in multi-step syntheses where its integrated features can be leveraged. Consider the assembly of a PROTAC linker designed to connect a kinase inhibitor (KI) to a von Hippel-Lindau (VHL) E3 ligase ligand.

cluster_synthesis PROTAC Linker Synthesis Strategy Start H2N Aromatic Core O-(CH2)4-COOEt Step1 KI-CO Amide Bond Aromatic Core O-(CH2)4-COOEt Start:amine->Step1:ki 1. N-Acylation with KI-COOH Step2 KI-CO Amide Bond Aromatic Core O-(CH2)4-COOH Step1:spacer->Step2:spacer 2. Ester Hydrolysis (e.g., LiOH) Step3 KI-CO Linker Core CO-VHL Step2:spacer->Step3:vhl 3. Amide Coupling with H2N-VHL

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Amino-phenoxy)-pentanoic acid ethyl ester
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